1,3-Dibromo-1,1-difluoroheptane
Overview
Description
1,3-Dibromo-1,1-difluoroheptane is an organofluorine compound with the molecular formula C₇H₁₂Br₂F₂. It is characterized by the presence of bromine and fluorine atoms attached to a heptane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-1,1-difluoroheptane can be synthesized through the reaction of 1-hexene with dibromodifluoromethane. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the desired product is obtained . The synthetic route can be summarized as follows:
Starting Material: 1-hexene (C₆H₁₂)
Reagent: Dibromodifluoromethane (CBr₂F₂)
Catalyst: Often a Lewis acid catalyst is used.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to achieve optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-1,1-difluoroheptane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Elimination Reactions: The compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are often used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted heptanes with different functional groups.
Elimination Reactions: Products include alkenes such as heptenes.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alkanes or alcohols.
Scientific Research Applications
1,3-Dibromo-1,1-difluoroheptane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-dibromo-1,1-difluoroheptane involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to various chemical transformations, including the formation of new bonds or the cleavage of existing ones. The specific pathways and molecular targets depend on the type of reaction and the conditions under which it is carried out .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-1,1-difluoropropane: Similar structure but with a shorter carbon chain.
1,3-Dibromo-1,1-difluorobutane: Similar structure with a four-carbon chain.
1,3-Dibromo-1,1-difluoropentane: Similar structure with a five-carbon chain.
Uniqueness
1,3-Dibromo-1,1-difluoroheptane is unique due to its longer carbon chain, which can influence its reactivity and physical properties. The presence of both bromine and fluorine atoms also contributes to its distinct chemical behavior compared to other similar compounds .
Properties
IUPAC Name |
1,3-dibromo-1,1-difluoroheptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Br2F2/c1-2-3-4-6(8)5-7(9,10)11/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELCBNDIIJODHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(F)(F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382125 | |
Record name | 1,3-dibromo-1,1-difluoroheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122093-60-1 | |
Record name | 1,3-dibromo-1,1-difluoroheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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